molecular formula C16H8F3N5O3S B2600728 N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1286705-40-5

N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2600728
CAS No.: 1286705-40-5
M. Wt: 407.33
InChI Key: AYPILGCUODEMQM-UHFFFAOYSA-N
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Description

N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a novel synthetic compound designed for advanced pharmaceutical and agrochemical research. This complex molecule features a 1,3,4-oxadiazole core—a heterocycle renowned in medicinal chemistry for its diverse biological activities —linked to a benzothiadiazole unit. The inclusion of a trifluoromethoxy phenyl substituent is a common strategy in drug design to enhance metabolic stability and membrane permeability. While specific biological data for this exact compound requires empirical determination, its structural architecture suggests significant potential. Molecules containing the 1,3,4-oxadiazole scaffold have been extensively investigated and shown to exhibit a range of properties, including functioning as glucosidase inhibitors for diabetes research and demonstrating antifungal activity in agrochemical applications . Similarly, the benzothiadiazole moiety is a privileged structure in materials science and pharmaceutical development. This product is intended for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex target molecules. It is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct thorough safety assessments prior to handling.

Properties

IUPAC Name

N-[5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F3N5O3S/c17-16(18,19)27-10-4-1-8(2-5-10)14-21-22-15(26-14)20-13(25)9-3-6-11-12(7-9)24-28-23-11/h1-7H,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPILGCUODEMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[c][1,2,5]thiadiazole core and an oxadiazole moiety. The trifluoromethoxy group enhances its lipophilicity and may contribute to its biological activity.

Molecular Formula: C15H10F3N5O2S
Molecular Weight: 373.33 g/mol
CAS Number: [insert CAS number if available]

Anticancer Activity

Recent studies have shown that derivatives of oxadiazole and thiadiazole exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action: The compound induces apoptosis in cancer cells by activating the caspase pathway, disrupting the cell cycle, and inhibiting key signaling pathways involved in cell survival.
  • Case Study: In vitro assays demonstrated that the compound significantly reduced the viability of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound also displays notable antimicrobial properties:

  • Activity Spectrum: It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
  • Research Findings: A study indicated that modifications to the oxadiazole ring can enhance antimicrobial potency, suggesting a potential for developing new antibiotics based on this scaffold .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been investigated:

  • Mechanism: It appears to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models.
  • Findings: In vivo studies using animal models of inflammation demonstrated significant reductions in edema and inflammatory markers following treatment with the compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

ModificationEffect on Activity
Trifluoromethoxy groupEnhances lipophilicity and potency
Oxadiazole moietyContributes to anticancer activity
Thiadiazole coreCritical for antimicrobial properties

Studies indicate that specific substitutions on the thiadiazole and oxadiazole rings can significantly affect the compound's efficacy against various biological targets.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • 1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole: The target compound’s oxadiazole core is less polarizable than thiadiazole analogs (e.g., compounds in ), which may reduce metabolic susceptibility compared to sulfur-containing rings . Example: Compounds like 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione () exhibit thione tautomerism, which is absent in the target compound due to its oxadiazole-oxygen atom .

Substituent Effects

  • Trifluoromethoxy vs. Trifluoromethyl/Halogen Substituents :
    The 4-(trifluoromethoxy)phenyl group in the target compound provides stronger electron-withdrawing effects and greater steric bulk compared to 4-(trifluoromethyl)phenyl () or 4-chlorophenyl (). This may enhance binding affinity to hydrophobic enzyme pockets .
  • Fused vs.

Anticancer Activity

  • Target Compound: No direct IC50 data is available, but structural analogs with similar heterocycles (e.g., 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide) show IC50 values of 1.61–1.98 µg/mL against HepG-2 cells (). The fused benzo[c]thiadiazole in the target compound may enhance potency due to improved DNA intercalation or kinase inhibition .
  • Key SAR Observations :
    • Electron-withdrawing groups (e.g., trifluoromethoxy) correlate with increased cytotoxicity.
    • Fused aromatic systems improve binding to ATP pockets in kinases .

Physicochemical and Computational Properties

Solubility and Lipophilicity

  • Tautomerism : Unlike thione-containing analogs (), the target compound avoids tautomeric equilibria, simplifying pharmacokinetic profiling .

Computational Modeling

  • Density Functional Theory (DFT) : The Colle-Salvetti functional () and exact-exchange corrections () predict strong electron-withdrawing effects from the trifluoromethoxy group, stabilizing charge-transfer interactions in enzyme binding .

Tabulated Comparison of Key Analogs

Compound Name Core Structure Key Substituents IC50 (HepG-2) logP (Predicted)
Target Compound 1,3,4-Oxadiazole 4-(Trifluoromethoxy)phenyl N/A ~3.5
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide 1,3,4-Thiadiazole 4-Methylphenyl, thioamide 1.61 µg/mL ~2.8
5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione 1,3,4-Thiadiazole 4-Nitrophenyl, thione N/A ~2.5
N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Chlorobenzylidene N/A ~3.0

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis involves multi-step reactions, including cyclization and coupling. For example:

  • Step 1 : Condensation of precursors (e.g., 3-aminothiophene-2-carboxamide with aldehydes) to form intermediates.
  • Step 2 : Cyclization using sodium azide in tetrahydrofuran (THF) to generate the oxadiazole core .
  • Step 3 : Hydrolysis and coupling with benzo[c][1,2,5]thiadiazole-5-carboxylic acid derivatives to form the carboxamide moiety. Reaction conditions (temperature, solvent choice) must be optimized to avoid side products .

Q. Which spectroscopic techniques are critical for structural validation?

  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, oxadiazole ring vibrations).
  • NMR (¹H and ¹³C) : Assigns proton environments (e.g., trifluoromethoxy group at δ 7.5–8.0 ppm) and carbon backbone.
  • Mass spectrometry : Verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Elemental analysis : Ensures purity (>95% C, H, N, S content) .

Q. How is initial biological screening conducted?

  • Antimicrobial assays : Use broth microdilution (MIC values against E. coli, S. aureus) .
  • Cytotoxicity testing : MTT assay on cancer cell lines (e.g., IC₅₀ determination in HepG2 or MCF-7 cells) .

Advanced Research Questions

Q. How can reaction yields be optimized during oxadiazole ring formation?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require lower temperatures to reduce decomposition.
  • Real-time monitoring : Employ HPLC to track intermediate conversion and adjust reaction time .

Q. What strategies resolve discrepancies in NMR data interpretation?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., aromatic protons in the benzo-thiadiazole moiety) .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to clarify nitrogen environments in the oxadiazole ring .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., trifluoromethoxy-substituted oxadiazoles) .

Q. What protocols are recommended for molecular docking studies?

  • Target selection : Prioritize enzymes like E. coli DNA gyrase (for antimicrobial activity) or human topoisomerase II (anticancer targets) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling.
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .

Q. How to design dose-response studies for conflicting bioactivity data?

  • Dose range : Test 0.1–100 µM concentrations to capture full efficacy-toxicity profiles.
  • Positive controls : Include known inhibitors (e.g., ciprofloxacin for antimicrobial assays).
  • Statistical models : Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .

Q. What methods support structure-activity relationship (SAR) analysis?

  • Analog synthesis : Modify substituents (e.g., replace trifluoromethoxy with methoxy or nitro groups).
  • QSAR modeling : Use molecular descriptors (logP, polar surface area) to correlate physicochemical properties with activity .
  • Crystallography : Solve X-ray structures to identify key binding interactions (e.g., hydrogen bonds with the carboxamide group) .

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